![molecular formula C32H50O18 B10789630 2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B10789630.png)
2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a complex organic compound with the molecular formula C20H26O6. This compound is known for its unique structure, which includes multiple hydroxyl and methoxy groups, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol typically involves the reaction of vanillin derivatives with butane-1,4-diol under controlled conditions. The reaction is catalyzed by acids or bases, depending on the desired yield and purity . The process involves multiple steps, including protection and deprotection of functional groups, to ensure the integrity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .
化学反応の分析
Types of Reactions
2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and substituted phenols. These products have distinct chemical and physical properties, making them useful in different applications .
科学的研究の応用
2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties
作用機序
The mechanism of action of 2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups enable it to participate in redox reactions, which can modulate oxidative stress and inflammation. It also interacts with enzymes and receptors involved in these pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Secoisolariciresinol: A lignan found in flaxseeds, similar in structure but with different functional groups.
Curcumin: A compound found in turmeric, known for its antioxidant properties and similar structural features.
Uniqueness
What sets 2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C32H50O18 |
|---|---|
分子量 |
722.7 g/mol |
IUPAC名 |
2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C20H26O6.2C6H12O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2;2*7-1-2-3(8)4(9)5(10)6(11)12-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3;2*2-11H,1H2 |
InChIキー |
PZEOQHHOQBKPPR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O.C(C1C(C(C(C(O1)O)O)O)O)O.C(C1C(C(C(C(O1)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S)-4-[(E)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B10789549.png)
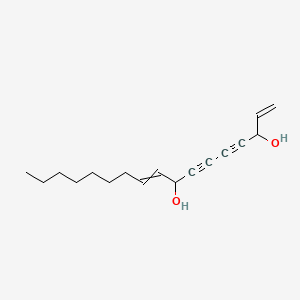
![(3aS,5aR,5bR,11aR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10789560.png)
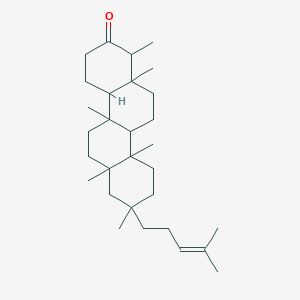
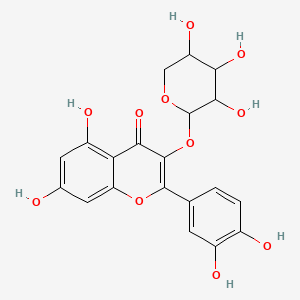
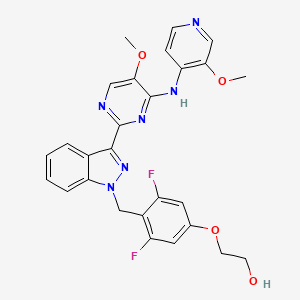
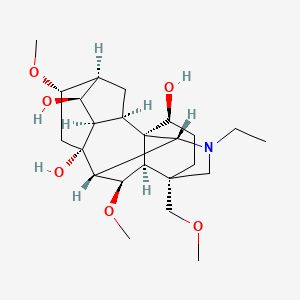
![[Des-Arg9]-Bradykinin acetate](/img/structure/B10789596.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}chromen-4-one](/img/structure/B10789601.png)
![(1R,3S,5S,8R,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione](/img/structure/B10789605.png)
![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10789612.png)
![(1S,5S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione](/img/structure/B10789614.png)
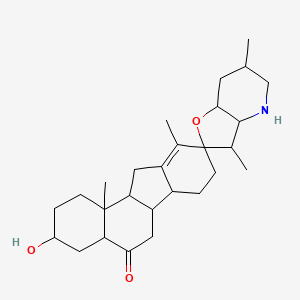
![(1S,4S,5S,6R,8R,9R,10R,13S,16S,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10789622.png)
